molecular formula C19H19FN4O4 B11287094 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11287094
M. Wt: 386.4 g/mol
InChI Key: NJAFUNLXZCTJGO-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin core, which is a fused bicyclic system, and is substituted with ethoxy, dimethyl, dioxo, and fluorophenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin intermediate, followed by the introduction of the ethoxy, dimethyl, and dioxo groups under controlled reaction conditions. The final step involves the acylation of the intermediate with 4-fluorophenyl acetic acid to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolyzed products.

Scientific Research Applications

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide: This compound has a similar structure but with a chlorine substituent instead of fluorine, which may result in different chemical and biological properties.

    2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide: The presence of a bromine substituent can lead to variations in reactivity and biological activity compared to the fluorine-substituted compound.

    2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide: The methyl substituent may affect the compound’s lipophilicity and interaction with biological targets.

Properties

Molecular Formula

C19H19FN4O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H19FN4O4/c1-4-28-16-11(2)9-21-17-15(16)18(26)24(19(27)23(17)3)10-14(25)22-13-7-5-12(20)6-8-13/h5-9H,4,10H2,1-3H3,(H,22,25)

InChI Key

NJAFUNLXZCTJGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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